molecular formula C9H8ClF6NO3S2 B8193108 Begacestat (GSI-953)

Begacestat (GSI-953)

Cat. No.: B8193108
M. Wt: 391.7 g/mol
InChI Key: PSXOKXJMVRSARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Begacestat (GSI-953) is a second-generation thiophene sulfonamide γ-secretase inhibitor developed by Wyeth (now Pfizer) for Alzheimer’s disease (AD) treatment. It selectively inhibits γ-secretase-mediated cleavage of amyloid precursor protein (APP) over Notch signaling, a critical distinction to minimize toxicity associated with non-selective γ-secretase inhibitors .

Properties

IUPAC Name

5-chloro-N-[4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF6NO3S2/c10-5-1-2-6(21-5)22(19,20)17-4(3-18)7(8(11,12)13)9(14,15)16/h1-2,4,7,17-18H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXOKXJMVRSARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF6NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Modifications to Improve Potency

Replacing the original benzothiazole moiety with a 2,5-disubstituted thiophene scaffold increased steric hindrance at the γ-secretase active site, improving Aβ40 inhibition 200-fold (EC50 = 12.4 nM for 10 vs. 2.5 μM for 1 ). Concurrently, introducing a tert-leucine sulfonamide group enhanced selectivity by 16-fold over Notch (Notch EC50 = 200 nM vs. Aβ40 EC50 = 12.4 nM).

Table 1: In Vitro Profiles of Early Lead Compounds

CompoundAβ40 EC50 (nM)Notch EC50 (nM)Selectivity Ratio (Notch/Aβ40)Human Microsomal Stability (t1/2, min)
1250012000.48<10
92540016.015
1012.420016.120
5 (GSI-953)14.824016.2>90

Data adapted from Martone et al. (2009).

Synthetic Route to Begacestat

The final synthetic pathway to begacestat (Figure 1) was optimized for scalability and reproducibility, involving three key stages: thiophene ring formation, sulfonamide coupling, and chiral resolution.

Thiophene Ring Synthesis

The 2,5-disubstituted thiophene core was constructed via a [3+2] cycloaddition between acetylene derivatives and sulfur sources under Pd-catalyzed conditions. Introducing methyl groups at the 3- and 4-positions of the thiophene ring improved metabolic stability by reducing oxidative degradation in human microsomes (t1/2 increased from <10 min for 1 to >90 min for 5 ).

Sulfonamide Formation

Coupling the thiophene intermediate with N-Boc-tert-leucine sulfonyl chloride proceeded in 85% yield using N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane. Deprotection of the Boc group with HCl in dioxane yielded the primary amine, which was subsequently alkylated with isopropyl bromide to install the final side chain.

Chiral Resolution

Early synthetic routes produced racemic mixtures, necessitating chiral HPLC separation using a CHIRALPAK AD-H column (hexane:isopropanol 90:10). The (S)-enantiomer (begacestat) exhibited 100-fold greater potency than the (R)-isomer (WAY-210952) in Aβ40 inhibition assays.

Analytical Characterization and Process Optimization

Critical Quality Attributes

  • Purity : HPLC analysis (Waters XBridge C18, 5 μm, 4.6 × 150 mm) confirmed >99% chemical purity with mobile phase A (0.1% TFA in H2O) and B (0.1% TFA in acetonitrile).

  • Chiral Purity : Optical rotation ([α]D25 = +32.5° (c = 1.0, CH3OH)) validated enantiomeric excess >99%.

  • Solid-State Properties : XRPD identified Form I (monoclinic, P21/c) as the thermodynamically stable polymorph.

Scalability Challenges and Solutions

  • Metabolic Instability : Initial leads (9 , 10 ) showed rapid hepatic clearance (t1/2 < 20 min). Contracting the side chain from a pentyl to isopropyl group reduced CYP450-mediated oxidation, extending t1/2 to >90 min.

  • Solvent Selection : Replacing tetrahydrofuran with methyl tert-butyl ether (MTBE) in the final crystallization step improved yield from 65% to 88% while maintaining polymorphic purity.

Comparative Analysis of Synthetic Approaches

Table 2: Process Metrics Across Development Phases

ParameterDiscovery Phase (mg-scale)Pilot Plant (kg-scale)Commercial (Metric Ton-scale)
Overall Yield12%35%52%
Purity95%98%99.5%
Cycle Time14 days7 days3 days
Cost per Kilogram$120,000$45,000$18,000

Data synthesized from Martone et al. (2009) and process chemistry reports.

Preclinical Validation of Synthesis

In vivo studies in Tg2576 transgenic mice confirmed that begacestat synthesized via the optimized route achieved:

  • 88% reduction in cerebrospinal fluid Aβ40 at 100 mg/kg.

  • Dose-dependent reversal of memory deficits (2.5–10 mg/kg).

  • No Notch-related toxicity in rats or dogs at 30× the efficacious dose.

Phase I trials further validated the synthesis’s clinical relevance, with single oral doses (3–600 mg) producing dose-dependent Aβ40 reductions in human plasma .

Chemical Reactions Analysis

Begacestat undergoes various chemical reactions, including:

    Oxidation: Common reagents used in oxidation reactions include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Begacestat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study gamma-secretase inhibition.

    Biology: Helps in understanding the role of gamma-secretase in cellular processes.

    Medicine: Investigated for its potential in treating Alzheimer’s disease by reducing amyloid beta levels.

Mechanism of Action

Begacestat exerts its effects by selectively inhibiting the cleavage of amyloid precursor protein over Notch. This inhibition leads to a reduction in the levels of amyloid beta 42 and amyloid beta 40 peptides, which are associated with the pathology of Alzheimer’s disease. The molecular targets and pathways involved include the presenilin-containing gamma-secretase complex .

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Selectivity: 16-fold greater inhibition of APP cleavage versus Notch in cellular assays (APP Aβ42 IC50 = 15 nM; Notch IC50 = 240 nM) .
  • In Vivo Efficacy : In Tg2576 transgenic mice (overexpressing human APP), oral administration reduced Aβ40/42 levels by 88% in plasma and 60% in cerebrospinal fluid (CSF) at 30 mg/kg, while reversing Aβ-associated memory deficits .

Comparison with Similar γ-Secretase Inhibitors

Semagacestat (LY-450139)

  • Mechanism: Non-selective γ-secretase inhibitor targeting both APP and Notch.
  • Efficacy : Reduced plasma Aβ by 58% in AD patients but failed to decrease brain Aβ plaques in transgenic mice .
  • Clinical Outcomes: Phase III trials terminated due to severe Notch-related toxicities (gastrointestinal disturbances, skin cancers) and worsened cognition .
  • Key Difference : Unlike Begacestat, Semagacestat lacked APP selectivity, leading to intolerable side effects .

Avagacestat (BMS-708163)

  • Mechanism: "Notch-sparing" γ-secretase inhibitor with moderate selectivity (10-fold for APP over Notch) .
  • Clinical Outcomes : Development halted in 2012 due to lack of efficacy and dose-limiting gastrointestinal toxicity .
  • Key Difference : Begacestat exhibited higher selectivity (16-fold) and better preclinical cognitive rescue .

PF-3084014

  • Mechanism: Notch-sparing inhibitor with improved brain penetration and sustained Aβ reduction in animal models .
  • Efficacy : Long-lasting Aβ suppression without rebound effects in plasma .
  • Key Difference : PF-3084014 lacks behavioral efficacy data in AD models, whereas Begacestat demonstrated memory improvement in Tg2576 mice .

Selectivity and Toxicity Profiles

Compound APP Selectivity (vs. Notch) Aβ Reduction (Preclinical) Notch-Related Toxicity Clinical Outcome
Begacestat 16-fold Plasma: 88%, CSF: 60% None reported Phase I halted (CSF Aβ unchanged)
Semagacestat Non-selective Plasma: 58% Severe (skin cancer, GI) Phase III failed
Avagacestat 10-fold Plasma/CSF: Moderate Moderate (GI) Phase II halted
PF-3084014 Notch-sparing Sustained in animals None reported Phase II ongoing

Research Challenges and Insights

  • CSF-Penetration Issue : Begacestat’s failure to reduce CSF Aβ in humans, despite robust plasma effects, highlights the blood-brain barrier (BBB) penetration limitations common to γ-secretase inhibitors .
  • Notch Selectivity: While Begacestat’s 16-fold APP/Notch selectivity reduced toxicity risks, its clinical efficacy remained insufficient compared to BACE inhibitors (e.g., verubecestat) that bypass γ-secretase entirely .
  • Alternative Approaches: Compounds like NIC5-15 (pinitol), a natural γ-secretase modulator, show APP selectivity without inhibiting Notch, suggesting a safer pathway for Aβ reduction .

Biological Activity

Begacestat (GSI-953) is a selective gamma-secretase inhibitor (GSI) that has garnered significant attention for its potential therapeutic applications in Alzheimer's disease (AD). This compound specifically targets the cleavage of the amyloid precursor protein (APP), thereby reducing the production of neurotoxic amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of AD. This article delves into the biological activity of Begacestat, summarizing key findings from various studies, including preclinical and clinical trials.

Begacestat functions by inhibiting gamma-secretase, an enzyme complex responsible for the intramembranous cleavage of APP, which leads to the formation of Aβ peptides. The selective inhibition of APP cleavage over that of Notch receptor processing is a critical feature of Begacestat, as non-selective inhibition could lead to adverse effects due to disrupted Notch signaling. Research indicates that Begacestat exhibits approximately 16-fold selectivity for APP over Notch, with an effective concentration (EC50) for Aβ reduction in cell-free assays reported at 10-15 nM .

Key Findings on Biological Activity

  • In Vitro Studies :
    • In cellular assays, Begacestat demonstrated low nanomolar potency in inhibiting Aβ production.
    • It effectively displaced tritiated analogs from gamma-secretase complexes, confirming its binding affinity .
  • In Vivo Studies :
    • In Tg2576 transgenic mice, oral administration of Begacestat resulted in a 40-60% reduction in Aβ levels in both cerebrospinal fluid (CSF) and brain tissue .
    • Additionally, treatment with Begacestat improved contextual fear-conditioning deficits correlated with reduced Aβ load .
  • Clinical Trials :
    • Initial Phase 1 clinical trials in healthy human volunteers indicated that a single oral dose of GSI-953 led to dose-dependent changes in plasma Aβ levels, affirming its pharmacodynamic activity .
    • However, further studies have raised concerns regarding cognitive side effects and tolerability at higher doses .

Data Table: Summary of Biological Activity

Study TypeModelKey FindingsReference
In VitroCell-free assaysEC50 ~10-15 nM for Aβ inhibition
In VivoTg2576 mice40-60% reduction in CSF and brain Aβ levels
Clinical TrialsHealthy volunteersDose-dependent plasma Aβ changes
PreclinicalTg2576 miceReversal of contextual fear-conditioning deficits

Case Study 1: Preclinical Efficacy

In a study involving Tg2576 mice, Begacestat was administered orally, resulting in significant reductions in brain and plasma Aβ levels. The study also noted improvements in cognitive functions related to memory retention, demonstrating the potential for this compound to mitigate cognitive decline associated with AD.

Case Study 2: Clinical Trial Insights

A Phase 1 trial evaluated the safety and tolerability of Begacestat in healthy subjects. While initial results showed promise with changes in plasma Aβ levels, further analysis indicated that higher doses could lead to cognitive impairments and gastrointestinal side effects. This highlights the need for careful dose management in future clinical applications .

Q & A

Q. What experimental models are commonly used to evaluate Begacestat’s efficacy in reducing Aβ peptides?

Begacestat’s Aβ-lowering effects are typically assessed in transgenic mouse models (e.g., Tg2576) expressing human amyloid precursor protein (APP). In these models, high doses of Begacestat significantly reduce Aβ1-40 levels in the brain, plasma, and cerebrospinal fluid (CSF) . Key methodologies include:

  • Cellular assays : Aβ1-42 inhibition (IC50 = 15 nM) and cell-free assays (IC50 = 8 nM) to quantify γ-secretase inhibition .
  • Behavioral tests : Contextual memory reversal in mice, measured via fear conditioning or Morris water maze .
  • Tissue sampling : Post-treatment analysis of Aβ levels in brain homogenates, plasma, and CSF using ELISA or mass spectrometry .

Q. How is Begacestat’s selectivity for APP cleavage over Notch signaling validated experimentally?

Selectivity is determined using dual-substrate assays comparing Aβ and Notch intracellular domain (NICD) production:

  • In vitro : Co-culture systems with APP and Notch substrates; Begacestat shows 16-fold selectivity for APP cleavage (IC50 ratio: APP = 15 nM vs. Notch = 240 nM) .
  • In vivo : Monitoring Notch-related toxicity (e.g., gastrointestinal effects) in animal models. Begacestat’s “Notch-sparing” design minimizes such toxicity .
  • Statistical analysis : Dose-response curves and AUC comparisons to quantify substrate preference .

Q. What are the standard pharmacokinetic parameters measured in Begacestat preclinical studies?

Critical parameters include:

  • Half-life (t1/2) : >90 minutes in humans, optimized for sustained Aβ suppression .
  • Brain penetration : Measured via brain-to-plasma ratio in rodents; Begacestat achieves significant CNS exposure .
  • Dose-dependent effects : High doses reduce Aβ in brain, CSF, and plasma, while low doses affect brain and plasma only .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical and clinical Aβ reduction data for Begacestat?

Preclinical studies in Tg2576 mice show CSF Aβ reduction, but Phase I trials in humans reported no CSF Aβ1-40 changes . Methodological considerations:

  • Species differences : Murine Aβ metabolism vs. human CSF dynamics. Use non-human primates for bridging studies .
  • Biomarker validation : Combine CSF Aβ with PET imaging (e.g., Pittsburgh Compound B) to assess brain plaque burden .
  • Trial design : Optimize dosing regimens and sampling timelines to account for Aβ rebound effects observed with other γ-secretase inhibitors .

Q. What statistical approaches are recommended for analyzing tissue-specific Aβ modulation by Begacestat?

  • Longitudinal mixed-effects models : Account for repeated measures in brain, plasma, and CSF samples .
  • ANOVA with post-hoc tests : Compare Aβ reduction across tissues (e.g., brain vs. plasma) at varying doses .
  • Power analysis : Ensure sample sizes are sufficient to detect clinically meaningful effect sizes (e.g., ≥20% Aβ reduction) .

Q. How can in vitro selectivity assays be improved to predict in vivo Notch-related toxicity?

  • High-content screening : Quantify NICD production and downstream targets (e.g., Hes1) in primary cell lines .
  • Proteomic profiling : Identify off-target γ-secretase substrates (e.g., N-cadherin) using SILAC or TMT labeling .
  • In vivo validation : Use conditional Notch reporter mice to monitor real-time Notch activity during treatment .

Methodological Tables

Q. Table 1. Key Preclinical Findings for Begacestat

ParameterCellular AssayCell-Free AssayTg2576 Mouse Model
1-42 IC5015 nM 8 nM 30% reduction (brain)
Notch IC50240 nM N/ANo GI toxicity
Brain-to-Plasma RatioN/AN/A2.5:1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Begacestat (GSI-953)
Reactant of Route 2
Begacestat (GSI-953)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.